2'-Methoxy-5'-(trifluoromethoxy)acetophenone
Overview
Description
2’-Methoxy-5’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . It is a white crystalline solid that is soluble in organic solvents. This compound is known for its unique chemical structure, which includes both methoxy and trifluoromethoxy groups attached to an acetophenone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone typically involves the reaction of 2’-methoxyacetophenone with trifluoromethoxy reagents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-5’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Methoxy-5’-(trifluoromethoxy)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Methoxy-5’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2’-Methoxyacetophenone: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
5’-(Trifluoromethoxy)acetophenone: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
Uniqueness
2’-Methoxy-5’-(trifluoromethoxy)acetophenone is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties.
Biological Activity
2'-Methoxy-5'-(trifluoromethoxy)acetophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both methoxy and trifluoromethoxy groups, exhibits unique chemical properties that may influence its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine and industry.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₉F₃O₂
- Molecular Weight : 218.17 g/mol
- CAS Number : 468074-92-2
The presence of the trifluoromethoxy group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially affecting its bioactivity.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The methoxy and trifluoromethoxy groups can modulate the compound's binding affinity and selectivity, influencing biochemical pathways relevant to therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of acetophenone compounds exhibit antimicrobial properties. For instance, studies have shown that certain acetophenone derivatives can inhibit the growth of pathogenic microorganisms, suggesting potential applications in treating infections .
Cytotoxicity
In vitro studies have demonstrated the cytotoxic effects of this compound against various human cell lines. The compound's efficacy in inducing apoptosis in cancer cells has been highlighted, making it a candidate for further investigation as an anticancer agent .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, thereby offering potential therapeutic benefits in inflammatory diseases.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against specific cancer types .
Antimicrobial Efficacy Evaluation
Another research effort focused on assessing the antimicrobial activity of this compound against Toxoplasma gondii, a common apicomplexan parasite. The findings revealed that derivatives showed promising antiprotozoal activity, indicating their potential as therapeutic agents against parasitic infections .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
2'-Methoxyacetophenone | Lacks trifluoromethoxy group | Moderate cytotoxicity |
5'-(Trifluoromethoxy)acetophenone | Lacks methoxy group | Limited anti-inflammatory effects |
2'-Methoxy-5'-(trifluoromethyl)acetophenone | Similar structure, different fluorinated group | Enhanced antimicrobial properties |
Applications in Research and Industry
This compound is being investigated for various applications:
- Medicinal Chemistry : As a lead compound for developing new anticancer or antimicrobial agents.
- Organic Synthesis : Utilized as a building block in synthesizing more complex organic molecules due to its reactive functional groups.
- Pharmaceutical Development : Explored for its potential as an anti-inflammatory or analgesic drug candidate .
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6(14)8-5-7(16-10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIRVWICHOCGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641078 | |
Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468074-92-2 | |
Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 468074-92-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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